molecular formula C15H21NO4 B1269909 Boc-D-phenylalanine methyl ester CAS No. 77119-84-7

Boc-D-phenylalanine methyl ester

Cat. No. B1269909
CAS RN: 77119-84-7
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-GFCCVEGCSA-N
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Description

Boc-D-phenylalanine methyl ester is a derivative of phenylalanine used extensively in peptide synthesis. Its protected form allows for selective reactions in multi-step synthesis processes, particularly in the development of peptides and modified amino acids.

Synthesis Analysis

The synthesis of Boc-D-phenylalanine methyl ester involves several key steps. One approach includes the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester from N-Boc-p-iodo-L-phenylalanine through stannylation and subsequent reactions (Wilbur et al., 1993). Enzymatic resolution and Suzuki-Miyaura coupling reactions have also been employed to produce enantiomerically enriched phenylalanine derivatives, demonstrating the versatility of methods available for synthesizing Boc-D-phenylalanine methyl ester and its analogs (Firooznia et al., 1999).

Molecular Structure Analysis

The molecular structure of Boc-D-phenylalanine methyl ester and its derivatives is crucial for understanding its reactivity and properties. Studies have focused on the synthesis and resolution of Boc-L-methylphenylalanines, highlighting the importance of molecular structure in the synthesis of non-natural amino acids and their pharmaceutical applications (Xiao, 2008).

Chemical Reactions and Properties

Boc-D-phenylalanine methyl ester participates in a variety of chemical reactions, underscoring its versatility in organic synthesis. For instance, its role in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis illustrates its utility in bioconjugation and radiopharmaceutical applications (Wilbur et al., 1993). Moreover, its involvement in cross-coupling reactions to produce 4-substituted phenylalanine derivatives showcases its reactivity and applicability in creating diverse peptide structures (Firooznia et al., 1999).

Physical Properties Analysis

The physical properties of Boc-D-phenylalanine methyl ester, such as solubility, melting point, and crystal structure, are integral for its handling and application in synthesis. Research on the crystal structure of related dipeptides offers insights into the conformation and interactions of Boc-protected amino acids in solid-state (Nallini et al., 2004).

Chemical Properties Analysis

Understanding the chemical properties of Boc-D-phenylalanine methyl ester is essential for its application in peptide synthesis and modification. Its chemical stability, reactivity with various reagents, and ability to undergo selective deprotection are critical for its utility in complex organic syntheses and the design of novel peptides and peptide-based materials (Crich & Banerjee, 2007).

Scientific Research Applications

  • Peptide Synthesis

    • Summary of the Application : Boc-D-phenylalanine methyl ester is used as a primary and secondary intermediate in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
    • Methods of Application : The compound is used in solution phase peptide synthesis . The specifics of the experimental procedures and technical details would depend on the particular peptide being synthesized.
  • Chemical Resolution of DL-Phenylalanine Methyl Ester

    • Summary of the Application : Boc-D-phenylalanine methyl ester has been used in the chemical resolution of DL-phenylalanine methyl ester . Chemical resolution is a method used to separate enantiomers, and in this case, it’s used to obtain D-phenylalanine methyl ester with high optical purity.
    • Methods of Application : An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent is described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .

Safety And Hazards

The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348472
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-phenylalanine methyl ester

CAS RN

77119-84-7
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - RSC …, 2014 - pubs.rsc.org
… To a solution of N-Boc-L-phenylalanine methyl ester 1b or N-Boc-D-phenylalanine methyl ester 1f (1 mmol) in ethyl acetate (10 mL), LiI (5 mmol) was added and the resulting solution …
Number of citations: 35 pubs.rsc.org
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - academia.edu
… 11e,24 To a solution of N-Boc-L-phenylalanine methyl ester 1b or N-Boc-D-phenylalanine methyl ester 1f (1 mmol) in ethyl acetate (10 mL), LiI (5 mmol) was added and the resulting …
Number of citations: 0 www.academia.edu
X Liang, B Lv, S Sun, Z Wu, B Lin, X Bao, G Chen - Green Chemistry, 2023 - pubs.rsc.org
… Therefore, N-Boc-L-phenylalanine methyl ester (1t-S) and N-Boc-D-phenylalanine methyl ester (1t-R) were employed to verify their stereochemical consistency integrity after …
Number of citations: 2 pubs.rsc.org
E Romio, R Bartolini, A Liguori - 2016 - dspace.unical.it
Peptides are naturally found in animals, plants, and microorganisms and are of great interest to medicine, pharmacology, and the food industry. Endogenous peptides exert antibiotic …
Number of citations: 2 dspace.unical.it
MD McReynolds - 2004 - search.proquest.com
The synthesis of phosphorus heterocycles (P-heterocycles) via the ring-closing metathesis (RCM) reaction is the broad focus of the dissertation research reported herein. Specifically, …
Number of citations: 2 search.proquest.com
HJ Kreuzfeld, C Döbler, HW Krause, C Facklam - Tetrahedron: Asymmetry, 1993 - Elsevier
The rhodium-catalyzed asymmetric hydrogenation of acylaminocinnamic acid esters, bearing different protective groups, has been investigated in the presence of PROPRAPHOS, …
Number of citations: 41 www.sciencedirect.com
VA Solodenko, MY Belik, SV Galushko, VP Kukhar… - Tetrahedron: Asymmetry, 1993
Number of citations: 0

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